molecular formula C14H10BrN3 B572510 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine CAS No. 1211593-39-3

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine

Cat. No.: B572510
CAS No.: 1211593-39-3
M. Wt: 300.159
InChI Key: CTYOHWMPZFAPEK-UHFFFAOYSA-N
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Description

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine typically involves the reaction of 4-bromoacetophenone with 2-cyanopyridine in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, forming the imidazole ring and subsequently the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)imidazo[1,2-a]pyridine
  • 4-(4-bromophenyl)-2-(1H-imidazol-2-yl)pyridine
  • 2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine

Uniqueness

2-(4-(4-bromophenyl)-1H-imidazol-2-yl)pyridine is unique due to its specific arrangement of the imidazole and pyridine rings, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3/c15-11-6-4-10(5-7-11)13-9-17-14(18-13)12-3-1-2-8-16-12/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYOHWMPZFAPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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